Methyl 4-(ethylamino)-3-nitrobenzoate
Overview
Description
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Synthesis Analysis
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Synthesis and Structural Analysis
Methyl 4-(ethylamino)-3-nitrobenzoate has been utilized in various synthetic processes. One such application is the synthesis of alkyl [(substituted phenylthio)methyl]-3-nitrobenzoates and their non-nitro derivatives. These compounds, when reacted with sodium hydroxide solution, yield diaryl disulfides and 3-nitro-4-methylbenzoic acid or 4-methylbenzoic acid, highlighting their potential in creating new chemical entities (El-Hegazy, El-Bardan, & Hamed, 1994). Additionally, methyl 4-(ethylamino)-3-nitrobenzoate derivatives have been synthesized and characterized, indicating its role in the development of novel molecules with potential applications (Liu et al., 2019).
Nonlinear Optical Properties
Methyl 4-(ethylamino)-3-nitrobenzoate derivatives have been studied for their nonlinear optical properties. These properties are essential for photonic applications like optical limiters and switches. For instance, hydrazone derivatives of methyl 4-(ethylamino)-3-nitrobenzoate have been investigated using the Z-scan technique, indicating their potential in photonic devices due to their high nonlinear optical behavior (Nair et al., 2022).
Anticancer and Antimetastasis Potential
Research has also explored the potential anticancer applications of methyl 4-(ethylamino)-3-nitrobenzoate derivatives. For instance, the in vitro anti-cancer activity of a newly synthesized compound, designed using 4-(methylamino)-3-nitrobenzoic acid, was tested against human gastric cancer cell lines, indicating its potential in cancer treatment (Liu et al., 2019). Furthermore, studies have shown that 4-methyl-3-nitrobenzoic acid inhibits the migration of non-small cell lung cancer cells, suggesting its role as a novel antimetastasis drug (Chen et al., 2011).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
methyl 4-(ethylamino)-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-11-8-5-4-7(10(13)16-2)6-9(8)12(14)15/h4-6,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOWZUNCBPVWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609169 | |
Record name | Methyl 4-(ethylamino)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(ethylamino)-3-nitrobenzoate | |
CAS RN |
396652-42-9 | |
Record name | Methyl 4-(ethylamino)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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